molecular formula C11H11ClN6O2 B1663214 N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine CAS No. 587009-68-5

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine

Cat. No. B1663214
M. Wt: 294.7 g/mol
InChI Key: NOGLUAGKODIFPO-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine, also known as CL-316243, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of obesity and type 2 diabetes.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of related heterocyclic compounds. For example, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges, involves the use of related nitropyrimidines (Dyablo et al., 2015).
  • Another study described the synthesis and characterization of sym-2,4,6-trisubstituted-s-triazine derivatives, which are key in developing flame-retardant materials for Polypropylene, enhancing safety and environmental friendliness (Aldalbahi et al., 2020).

Biological and Pharmaceutical Applications

  • Compounds related to N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine have been explored for their potential in medicinal chemistry. For instance, N2-(Aryl)-N4, N6-bis (6, 7-dichloro-1, 3-benzothiazol-2-yl)-1, 3, 5-triazine-2, 4, 6-triamines were synthesized and characterized for their antibacterial activity (Baldaniya, 2010).
  • Another study focused on the synthesis of new 2,4-Diaryl-6-methyl-5-nitropyrimidines as agents with antibacterial and antioxidant properties (Sura et al., 2013).

Chemical Reactivity and Transformations

  • In the realm of chemical transformations, the reactivity of nitropyrimidinone has been explored, revealing new ring transformations and N-C transfer reactions, which are significant in the synthesis of various functionalized compounds (Nishiwaki et al., 2004).

Advanced Materials and Applications

  • Triazine derivatives, related to N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine, have been used in the development of advanced materials, such as flame retardants and polymers, demonstrating their versatility in material science (Lopez et al., 2009).

properties

CAS RN

587009-68-5

Product Name

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine

Molecular Formula

C11H11ClN6O2

Molecular Weight

294.7 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C11H11ClN6O2/c1-14-11-16-9(13)8(18(19)20)10(17-11)15-7-4-2-3-6(12)5-7/h2-5H,1H3,(H4,13,14,15,16,17)

InChI Key

NOGLUAGKODIFPO-UHFFFAOYSA-N

SMILES

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N

Canonical SMILES

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N

solubility

0.4 [ug/mL]

synonyms

N'-(3-Chloro-phenyl)-N-methyl-5-nitro-pyrimidine-2,4,6-triamine;  4-N-(3-Chlorophenyl)-2-N-methyl-                              5-nitropyrimidine-2,4,6-triamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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